4-(Trifluoromethylthio)butyronitrile

Description

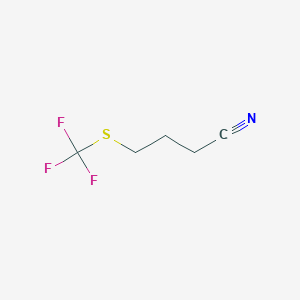

4-(Trifluoromethylthio)butyronitrile is an organofluorine compound featuring a butyronitrile backbone (four-carbon chain terminating in a nitrile group) substituted with a trifluoromethylthio (-SCF₃) group. This group confers unique electronic and steric properties, including high electronegativity and lipophilicity, which are critical in agrochemical and pharmaceutical applications .

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NS/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCVKGPZOAAPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylthio)butyronitrile can be achieved through several synthetic routes. One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) .

Industrial Production Methods

Industrial production of this compound often involves large-scale trifluoromethylation reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)butyronitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, Pd/C

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

4-(Trifluoromethylthio)butyronitrile has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)butyronitrile involves its interaction with molecular targets through the trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, allowing it to interact with various biological targets, such as enzymes and receptors . The compound can modulate the activity of these targets by forming stable complexes or inhibiting their function through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Aromatic vs. Aliphatic Nitriles

- 4-(Trifluoromethylthio)benzonitrile (CAS 332-26-3): This compound replaces the aliphatic chain of 4-(Trifluoromethylthio)butyronitrile with a benzene ring.

- 4-Oxo-4-[4-(trifluoromethyl)phenyl]butyronitrile : Features a ketone group at the fourth carbon, increasing polarity and reactivity in nucleophilic additions. The trifluoromethyl group on the phenyl ring modifies electronic effects differently compared to the -SCF₃ group in the target compound .

Fenbuconazole (CAS 114369-43-6):

A triazole-containing butyronitrile derivative with a 4-chlorophenyl and phenyl group. Its fungicidal activity arises from the inhibition of ergosterol biosynthesis, a mode of action tied to the triazole moiety rather than the nitrile group. The absence of a -SCF₃ group highlights how substituent choice dictates biological function .

Physical and Chemical Properties

Surface Tension and Polarity

Unsubstituted butyronitrile has a surface tension of ~28.5 dyn/cm at 20°C, which is influenced by temperature and substituents . The -SCF₃ group, being bulkier and more electronegative than -CN or -Cl, likely increases surface tension due to stronger intermolecular interactions. For comparison:

- 4-(Trifluoromethylthio)phenol: Marketed for its stability and reactivity, this compound (with a phenolic -OH group) has distinct solubility profiles compared to nitrile analogs, emphasizing the role of functional groups in hydrophobicity .

Thermal Stability

The -SCF₃ group is less prone to oxidative degradation compared to -SH (thiol) groups, enhancing thermal stability. This property is shared with 4-(Trifluoromethylthio)phenyl isocyanate (CAS 24032-84-6), where the isocyanate group further augments reactivity .

Data Tables

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | C₅H₆F₃NS | 169.16 g/mol | -SCF₃, -CN | Agrochemical intermediates |

| 4-(Trifluoromethylthio)benzonitrile | C₈H₄F₃NS | 203.18 g/mol | -SCF₃, -CN, Aromatic | Pharmaceutical synthesis |

| Fenbuconazole | C₁₉H₁₇ClN₄ | 336.8 g/mol | -CN, Triazole, Chlorophenyl | Fungicide |

| 4-(Trifluoromethylthio)phenol | C₇H₅F₃OS | 194.17 g/mol | -SCF₃, -OH | Industrial chemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.